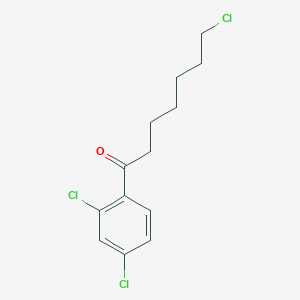

7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane

説明

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the reagents, the conditions under which the reaction is carried out, and the yield of the product .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .科学的研究の応用

Environmental Impact and Degradation

7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane, as part of the broader class of chlorophenols, exhibits moderate toxic effects on mammalian and aquatic life, with considerable toxicity to fish upon long-term exposure. The persistence of these compounds in the environment varies, influenced by the presence of adapted microflora capable of biodegrading them. Bioaccumulation is generally expected to be low, although their strong organoleptic effect is notable (Krijgsheld & Gen, 1986).

Catalytic Degradation

Research on zero valent iron (ZVI) and iron-based bimetallic systems has shown potential for efficiently dechlorinating chlorophenols, including compounds closely related to this compound. These systems offer an alternative to overcome the limitations of ZVI, with bimetallic systems displaying superior performance over unmodified ZVI in dechlorinating such compounds. The efficiency of these reactions depends on various factors including the metal combinations used and the properties of the target compound (Gunawardana, Singhal, & Swedlund, 2011).

Microbial Degradation and Bioremediation

The role of microorganisms in the degradation of chlorophenols, such as those structurally related to this compound, is significant for environmental remediation. These processes are advantageous for minimizing environmental pollution and protecting public health. Studies highlight the importance of microbial communities in degrading and mitigating the impact of chlorophenols in agricultural and industrial wastewater, showcasing the potential for bioremediation strategies (Magnoli et al., 2020).

Toxic Effects and Mechanisms in Aquatic Life

Chlorophenols, including derivatives of this compound, have been shown to cause oxidative stress, immune system alterations, endocrine disruption, apoptosis, and even cancer in aquatic life. These toxic effects are induced directly by the compounds themselves or indirectly through their metabolic products. Understanding the mechanisms behind these effects is crucial for assessing environmental risks and developing mitigation strategies (Ge et al., 2017).

作用機序

Target of Action

It’s structurally similar to sertaconazole , an antifungal medication of the imidazole class . Sertaconazole is a highly selective inhibitor of fungal cytochrome P-450 sterol C-14 α-demethylation via the inhibition of the enzyme cytochrome P450 14α-demethylase . This enzyme is crucial in fungal cell wall synthesis .

Mode of Action

Like other imidazole antifungals, Sertaconazole blocks the synthesis of ergosterol by inhibiting the 14α-demethylase enzyme . Ergosterol is a critical component of the fungal cell membrane. Inhibition of ergosterol synthesis prevents fungal cells from multiplying and impairs hyphae growth .

Biochemical Pathways

The inhibition of the enzyme cytochrome P450 14α-demethylase by Sertaconazole leads to the conversion of lanosterol to ergosterol being blocked . This enzyme is required in fungal cell wall synthesis. The subsequent loss of normal sterols correlates with the accumulation of 14 α-methyl sterols in fungi and may be partly responsible for the fungistatic activity of fluconazole .

Pharmacokinetics

The bioavailability of topical formulations is generally considered negligible .

Result of Action

The structurally similar compound sertaconazole exhibits in vitro activity against cryptococcus neoformans and candida spp . Fungistatic activity has also been demonstrated in normal and immunocompromised animal models for systemic and intracranial fungal infections due to Cryptococcus neoformans and for systemic infections due to Candida albicans .

Action Environment

It’s worth noting that the efficacy of topical antifungal agents like sertaconazole can be influenced by factors such as the site of application, the severity of the infection, and the patient’s adherence to the treatment regimen .

Safety and Hazards

特性

IUPAC Name |

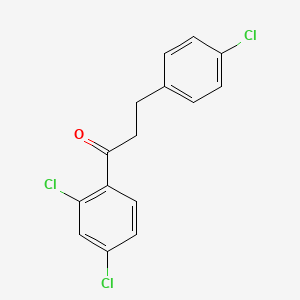

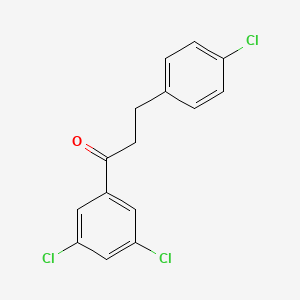

7-chloro-1-(2,4-dichlorophenyl)heptan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl3O/c14-8-4-2-1-3-5-13(17)11-7-6-10(15)9-12(11)16/h6-7,9H,1-5,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWWUYVSEYCNAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CCCCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645176 | |

| Record name | 7-Chloro-1-(2,4-dichlorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898786-16-8 | |

| Record name | 7-Chloro-1-(2,4-dichlorophenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

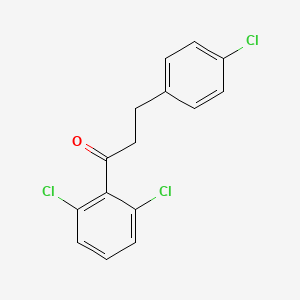

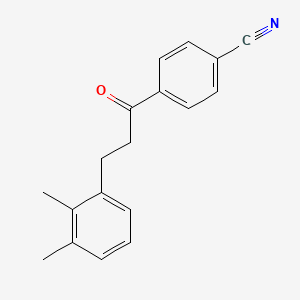

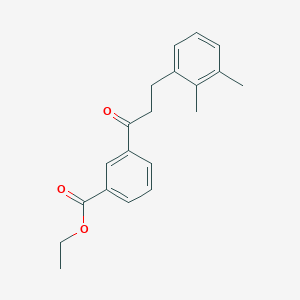

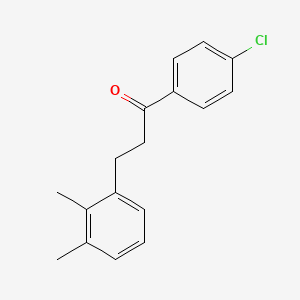

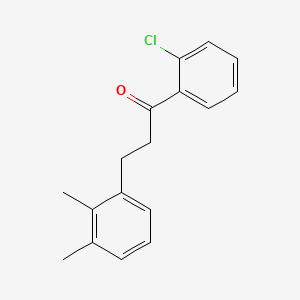

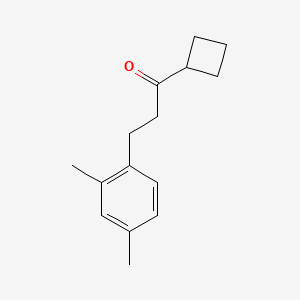

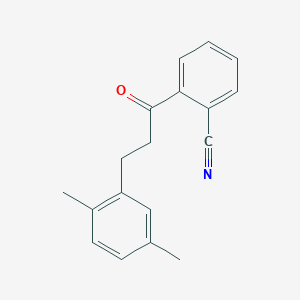

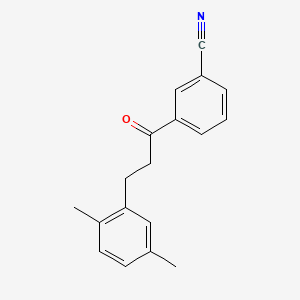

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。